Macrocarpal K

Description

Properties

IUPAC Name |

5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17-,18-,21+,22+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAOETHJYYAVCC-SMYUTWQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H]1CCC(=C)[C@H]2[C@]1(CC[C@H](C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture of Macrocarpal K: A Technical Guide

Macrocarpal K is a naturally occurring phloroglucinol-sesquiterpene adduct isolated from the leaves of Eucalyptus species, notably Eucalyptus globulus.[1][2] As a member of the macrocarpal family of compounds, it has attracted scientific interest for its unique chemical structure and biological activities. This guide provides an in-depth overview of the chemical structure of this compound, detailing its physicochemical properties, the experimental protocols for its isolation and characterization, and a visualization of its structure and isolation workflow.

Physicochemical and Structural Data

This compound is characterized as an isopentylphloroglucinol-β-eudesmol adduct.[1] Its complex structure consists of a substituted phloroglucinol (B13840) core linked to a sesquiterpenoid moiety. The definitive stereochemistry and connectivity have been established through spectroscopic analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₆ | [2][3] |

| Molecular Weight | 472.6 g/mol | |

| CAS Number | 218290-59-6 | |

| IUPAC Name | 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| Synonyms | (-)-Macrocarpal K, 9'-epi-Macrocarpal H | |

| Compound Class | Phloroglucinol Diterpene Derivative |

Chemical Structure Visualization

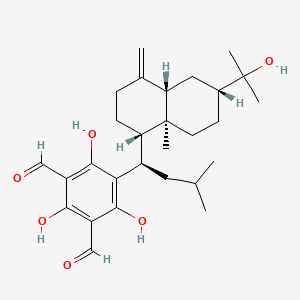

The chemical structure of this compound is composed of two main parts: a phloroglucinol dicarbaldehyde unit and a sesquiterpene unit, linked together. The following diagram illustrates this molecular architecture.

Experimental Protocols

The isolation and structural elucidation of macrocarpals, including this compound, follow a standardized phytochemical workflow. The methodologies employed are critical for obtaining the pure compound and confirming its chemical identity.

Isolation and Purification of this compound

This protocol is based on established methods for isolating macrocarpals from Eucalyptus species.

-

Plant Material and Extraction:

-

Air-dried leaves of Eucalyptus globulus or Eucalyptus macrocarpa are powdered.

-

The powdered material (e.g., 2.8 kg) is extracted with 80% aqueous acetone (B3395972) at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude paste.

-

-

Solvent Partitioning and Fractionation:

-

The crude acetone extract is suspended in water and partitioned successively with ethyl acetate (B1210297).

-

The ethyl acetate fractions, which show the highest biological activity (e.g., antibacterial), are combined.

-

The active fraction is washed with hexane (B92381) to remove nonpolar constituents like fats and waxes. The resulting material is concentrated.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The concentrated fraction is applied to a silica gel column. Elution is performed with a gradient of chloroform-methanol (e.g., 5:1 followed by 2:1) to separate active fractions.

-

Sephadex LH-20 Column Chromatography: Active fractions from the silica gel column are further purified on a Sephadex LH-20 column, using methanol (B129727) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., methanol-acetic acid-water) to yield pure this compound.

-

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques, which is standard for novel natural products.

-

Mass Spectrometry (MS): Negative-ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula (C₂₈H₄₀O₆).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling interactions. Key signals for macrocarpals include those for aldehyde protons, phenolic hydroxyls, and methyl groups.

-

¹³C NMR: Determines the number of carbon atoms and identifies their types (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton and the assignment of all signals.

-

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous proof of the relative and absolute stereochemistry of the molecule. The structure of the related Macrocarpal A was confirmed using this method.

Isolation Workflow

The multi-step process for isolating this compound from its plant source is visualized in the following workflow diagram.

References

The Chemical Architecture of Macrocarpal K: A Technical Guide

Macrocarpal K is a naturally occurring phloroglucinol-sesquiterpene adduct isolated from the leaves of Eucalyptus species, notably Eucalyptus globulus.[1][2] As a member of the macrocarpal family of compounds, it has attracted scientific interest for its unique chemical structure and biological activities. This guide provides an in-depth overview of the chemical structure of this compound, detailing its physicochemical properties, the experimental protocols for its isolation and characterization, and a visualization of its structure and isolation workflow.

Physicochemical and Structural Data

This compound is characterized as an isopentylphloroglucinol-β-eudesmol adduct.[1] Its complex structure consists of a substituted phloroglucinol (B13840) core linked to a sesquiterpenoid moiety. The definitive stereochemistry and connectivity have been established through spectroscopic analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₆ | [2][3] |

| Molecular Weight | 472.6 g/mol | |

| CAS Number | 218290-59-6 | |

| IUPAC Name | 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| Synonyms | (-)-Macrocarpal K, 9'-epi-Macrocarpal H | |

| Compound Class | Phloroglucinol Diterpene Derivative |

Chemical Structure Visualization

The chemical structure of this compound is composed of two main parts: a phloroglucinol dicarbaldehyde unit and a sesquiterpene unit, linked together. The following diagram illustrates this molecular architecture.

Experimental Protocols

The isolation and structural elucidation of macrocarpals, including this compound, follow a standardized phytochemical workflow. The methodologies employed are critical for obtaining the pure compound and confirming its chemical identity.

Isolation and Purification of this compound

This protocol is based on established methods for isolating macrocarpals from Eucalyptus species.

-

Plant Material and Extraction:

-

Air-dried leaves of Eucalyptus globulus or Eucalyptus macrocarpa are powdered.

-

The powdered material (e.g., 2.8 kg) is extracted with 80% aqueous acetone (B3395972) at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude paste.

-

-

Solvent Partitioning and Fractionation:

-

The crude acetone extract is suspended in water and partitioned successively with ethyl acetate (B1210297).

-

The ethyl acetate fractions, which show the highest biological activity (e.g., antibacterial), are combined.

-

The active fraction is washed with hexane (B92381) to remove nonpolar constituents like fats and waxes. The resulting material is concentrated.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The concentrated fraction is applied to a silica gel column. Elution is performed with a gradient of chloroform-methanol (e.g., 5:1 followed by 2:1) to separate active fractions.

-

Sephadex LH-20 Column Chromatography: Active fractions from the silica gel column are further purified on a Sephadex LH-20 column, using methanol (B129727) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., methanol-acetic acid-water) to yield pure this compound.

-

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques, which is standard for novel natural products.

-

Mass Spectrometry (MS): Negative-ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula (C₂₈H₄₀O₆).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling interactions. Key signals for macrocarpals include those for aldehyde protons, phenolic hydroxyls, and methyl groups.

-

¹³C NMR: Determines the number of carbon atoms and identifies their types (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton and the assignment of all signals.

-

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous proof of the relative and absolute stereochemistry of the molecule. The structure of the related Macrocarpal A was confirmed using this method.

Isolation Workflow

The multi-step process for isolating this compound from its plant source is visualized in the following workflow diagram.

References

The Chemical Architecture of Macrocarpal K: A Technical Guide

Macrocarpal K is a naturally occurring phloroglucinol-sesquiterpene adduct isolated from the leaves of Eucalyptus species, notably Eucalyptus globulus.[1][2] As a member of the macrocarpal family of compounds, it has attracted scientific interest for its unique chemical structure and biological activities. This guide provides an in-depth overview of the chemical structure of this compound, detailing its physicochemical properties, the experimental protocols for its isolation and characterization, and a visualization of its structure and isolation workflow.

Physicochemical and Structural Data

This compound is characterized as an isopentylphloroglucinol-β-eudesmol adduct.[1] Its complex structure consists of a substituted phloroglucinol core linked to a sesquiterpenoid moiety. The definitive stereochemistry and connectivity have been established through spectroscopic analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₆ | [2][3] |

| Molecular Weight | 472.6 g/mol | |

| CAS Number | 218290-59-6 | |

| IUPAC Name | 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| Synonyms | (-)-Macrocarpal K, 9'-epi-Macrocarpal H | |

| Compound Class | Phloroglucinol Diterpene Derivative |

Chemical Structure Visualization

The chemical structure of this compound is composed of two main parts: a phloroglucinol dicarbaldehyde unit and a sesquiterpene unit, linked together. The following diagram illustrates this molecular architecture.

Experimental Protocols

The isolation and structural elucidation of macrocarpals, including this compound, follow a standardized phytochemical workflow. The methodologies employed are critical for obtaining the pure compound and confirming its chemical identity.

Isolation and Purification of this compound

This protocol is based on established methods for isolating macrocarpals from Eucalyptus species.

-

Plant Material and Extraction:

-

Air-dried leaves of Eucalyptus globulus or Eucalyptus macrocarpa are powdered.

-

The powdered material (e.g., 2.8 kg) is extracted with 80% aqueous acetone at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude paste.

-

-

Solvent Partitioning and Fractionation:

-

The crude acetone extract is suspended in water and partitioned successively with ethyl acetate.

-

The ethyl acetate fractions, which show the highest biological activity (e.g., antibacterial), are combined.

-

The active fraction is washed with hexane to remove nonpolar constituents like fats and waxes. The resulting material is concentrated.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The concentrated fraction is applied to a silica gel column. Elution is performed with a gradient of chloroform-methanol (e.g., 5:1 followed by 2:1) to separate active fractions.

-

Sephadex LH-20 Column Chromatography: Active fractions from the silica gel column are further purified on a Sephadex LH-20 column, using methanol as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., methanol-acetic acid-water) to yield pure this compound.

-

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques, which is standard for novel natural products.

-

Mass Spectrometry (MS): Negative-ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula (C₂₈H₄₀O₆).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling interactions. Key signals for macrocarpals include those for aldehyde protons, phenolic hydroxyls, and methyl groups.

-

¹³C NMR: Determines the number of carbon atoms and identifies their types (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton and the assignment of all signals.

-

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous proof of the relative and absolute stereochemistry of the molecule. The structure of the related Macrocarpal A was confirmed using this method.

Isolation Workflow

The multi-step process for isolating this compound from its plant source is visualized in the following workflow diagram.

References

Macrocarpal K: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol-sesquiterpene adduct that has garnered scientific interest due to its significant biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound. It also details the experimental protocols for its isolation and characterization, summarizes its known biological activities with quantitative data, and proposes a putative signaling pathway based on the activities of its constituent moieties.

Discovery and Natural Source

This compound was first isolated from the leaves of the Tasmanian blue gum, Eucalyptus globulus. It is classified as an isopentylphloroglucinol-β-eudesmol adduct[1]. This discovery was part of broader research into the chemical constituents of Eucalyptus species, which are known to produce a variety of bioactive compounds, including other macrocarpals such as A, B, and C[2].

Physicochemical Properties

The structural elucidation of this compound and its analogs has been achieved through various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₆ | |

| IUPAC Name | 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| Molecular Weight | 472.6 g/mol | |

| Appearance | Not explicitly reported, but related macrocarpals are described as slightly yellowish powders. | [2] |

| General Class | Isopentylphloroglucinol-β-eudesmol adduct | [1] |

Experimental Protocols

General Isolation and Purification Workflow

Figure 1: General workflow for the isolation of this compound.

1. Plant Material and Extraction:

-

Dried and powdered leaves of Eucalyptus globulus are used as the starting material.

-

Extraction is typically performed with a solvent such as 80% aqueous acetone or 95% ethanol under reflux to ensure exhaustive extraction of the target compounds[2].

2. Fractionation:

-

The crude extract is subjected to liquid-liquid partitioning. A common system involves partitioning between ethyl acetate and water.

-

The ethyl acetate fraction, which contains the less polar macrocarpals, is collected and concentrated under reduced pressure.

3. Chromatographic Purification:

-

The concentrated ethyl acetate fraction is then subjected to column chromatography, typically using silica gel as the stationary phase.

-

A gradient elution system, for example, with increasing concentrations of methanol (B129727) in chloroform, is employed to separate the compounds based on polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structural Elucidation:

-

The structure of the isolated compound is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Biological Activity

This compound has demonstrated potent biological activity, particularly as an antifouling agent.

| Biological Activity | Organism | Quantitative Data | Reference |

| Attachment-inhibiting activity | Blue mussel (Mytilus edulis galloprovincialis) | 1-3 times more potent than CuSO₄ |

Proposed Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, a putative mechanism can be inferred from the known biological activities of its constituent parts: a phloroglucinol (B13840) derivative and a β-eudesmol sesquiterpenoid.

Antifungal/Antifouling Activity (Phloroglucinol Moiety): Phloroglucinol derivatives are known to exhibit antifungal properties through a multi-pronged approach that includes disruption of the fungal cell membrane, leading to increased permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation. This mechanism is likely a major contributor to the observed antifouling activity of this compound.

Anti-inflammatory Activity (β-Eudesmol Moiety): β-Eudesmol has been shown to possess anti-inflammatory properties by suppressing the activation of key signaling molecules such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). It has also been reported to influence the JNK signaling pathway.

Based on this, a proposed, simplified signaling pathway for the multifaceted biological activity of this compound is presented below.

Figure 2: Putative signaling pathways affected by this compound.

Conclusion

This compound is a promising natural product with significant antifouling properties. Its discovery from Eucalyptus globulus highlights the potential of natural sources for the development of novel bioactive compounds. Further research is warranted to fully elucidate its mechanism of action and to explore its potential applications in pharmaceuticals and biotechnology. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing molecule.

References

Macrocarpal K: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol-sesquiterpene adduct that has garnered scientific interest due to its significant biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound. It also details the experimental protocols for its isolation and characterization, summarizes its known biological activities with quantitative data, and proposes a putative signaling pathway based on the activities of its constituent moieties.

Discovery and Natural Source

This compound was first isolated from the leaves of the Tasmanian blue gum, Eucalyptus globulus. It is classified as an isopentylphloroglucinol-β-eudesmol adduct[1]. This discovery was part of broader research into the chemical constituents of Eucalyptus species, which are known to produce a variety of bioactive compounds, including other macrocarpals such as A, B, and C[2].

Physicochemical Properties

The structural elucidation of this compound and its analogs has been achieved through various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₆ | |

| IUPAC Name | 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| Molecular Weight | 472.6 g/mol | |

| Appearance | Not explicitly reported, but related macrocarpals are described as slightly yellowish powders. | [2] |

| General Class | Isopentylphloroglucinol-β-eudesmol adduct | [1] |

Experimental Protocols

General Isolation and Purification Workflow

Figure 1: General workflow for the isolation of this compound.

1. Plant Material and Extraction:

-

Dried and powdered leaves of Eucalyptus globulus are used as the starting material.

-

Extraction is typically performed with a solvent such as 80% aqueous acetone or 95% ethanol under reflux to ensure exhaustive extraction of the target compounds[2].

2. Fractionation:

-

The crude extract is subjected to liquid-liquid partitioning. A common system involves partitioning between ethyl acetate and water.

-

The ethyl acetate fraction, which contains the less polar macrocarpals, is collected and concentrated under reduced pressure.

3. Chromatographic Purification:

-

The concentrated ethyl acetate fraction is then subjected to column chromatography, typically using silica gel as the stationary phase.

-

A gradient elution system, for example, with increasing concentrations of methanol (B129727) in chloroform, is employed to separate the compounds based on polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structural Elucidation:

-

The structure of the isolated compound is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Biological Activity

This compound has demonstrated potent biological activity, particularly as an antifouling agent.

| Biological Activity | Organism | Quantitative Data | Reference |

| Attachment-inhibiting activity | Blue mussel (Mytilus edulis galloprovincialis) | 1-3 times more potent than CuSO₄ |

Proposed Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, a putative mechanism can be inferred from the known biological activities of its constituent parts: a phloroglucinol (B13840) derivative and a β-eudesmol sesquiterpenoid.

Antifungal/Antifouling Activity (Phloroglucinol Moiety): Phloroglucinol derivatives are known to exhibit antifungal properties through a multi-pronged approach that includes disruption of the fungal cell membrane, leading to increased permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation. This mechanism is likely a major contributor to the observed antifouling activity of this compound.

Anti-inflammatory Activity (β-Eudesmol Moiety): β-Eudesmol has been shown to possess anti-inflammatory properties by suppressing the activation of key signaling molecules such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). It has also been reported to influence the JNK signaling pathway.

Based on this, a proposed, simplified signaling pathway for the multifaceted biological activity of this compound is presented below.

Figure 2: Putative signaling pathways affected by this compound.

Conclusion

This compound is a promising natural product with significant antifouling properties. Its discovery from Eucalyptus globulus highlights the potential of natural sources for the development of novel bioactive compounds. Further research is warranted to fully elucidate its mechanism of action and to explore its potential applications in pharmaceuticals and biotechnology. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing molecule.

References

Macrocarpal K: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol-sesquiterpene adduct that has garnered scientific interest due to its significant biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound. It also details the experimental protocols for its isolation and characterization, summarizes its known biological activities with quantitative data, and proposes a putative signaling pathway based on the activities of its constituent moieties.

Discovery and Natural Source

This compound was first isolated from the leaves of the Tasmanian blue gum, Eucalyptus globulus. It is classified as an isopentylphloroglucinol-β-eudesmol adduct[1]. This discovery was part of broader research into the chemical constituents of Eucalyptus species, which are known to produce a variety of bioactive compounds, including other macrocarpals such as A, B, and C[2].

Physicochemical Properties

The structural elucidation of this compound and its analogs has been achieved through various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₆ | |

| IUPAC Name | 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| Molecular Weight | 472.6 g/mol | |

| Appearance | Not explicitly reported, but related macrocarpals are described as slightly yellowish powders. | [2] |

| General Class | Isopentylphloroglucinol-β-eudesmol adduct | [1] |

Experimental Protocols

General Isolation and Purification Workflow

Figure 1: General workflow for the isolation of this compound.

1. Plant Material and Extraction:

-

Dried and powdered leaves of Eucalyptus globulus are used as the starting material.

-

Extraction is typically performed with a solvent such as 80% aqueous acetone or 95% ethanol under reflux to ensure exhaustive extraction of the target compounds[2].

2. Fractionation:

-

The crude extract is subjected to liquid-liquid partitioning. A common system involves partitioning between ethyl acetate and water.

-

The ethyl acetate fraction, which contains the less polar macrocarpals, is collected and concentrated under reduced pressure.

3. Chromatographic Purification:

-

The concentrated ethyl acetate fraction is then subjected to column chromatography, typically using silica gel as the stationary phase.

-

A gradient elution system, for example, with increasing concentrations of methanol in chloroform, is employed to separate the compounds based on polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structural Elucidation:

-

The structure of the isolated compound is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Biological Activity

This compound has demonstrated potent biological activity, particularly as an antifouling agent.

| Biological Activity | Organism | Quantitative Data | Reference |

| Attachment-inhibiting activity | Blue mussel (Mytilus edulis galloprovincialis) | 1-3 times more potent than CuSO₄ |

Proposed Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, a putative mechanism can be inferred from the known biological activities of its constituent parts: a phloroglucinol derivative and a β-eudesmol sesquiterpenoid.

Antifungal/Antifouling Activity (Phloroglucinol Moiety): Phloroglucinol derivatives are known to exhibit antifungal properties through a multi-pronged approach that includes disruption of the fungal cell membrane, leading to increased permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation. This mechanism is likely a major contributor to the observed antifouling activity of this compound.

Anti-inflammatory Activity (β-Eudesmol Moiety): β-Eudesmol has been shown to possess anti-inflammatory properties by suppressing the activation of key signaling molecules such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). It has also been reported to influence the JNK signaling pathway.

Based on this, a proposed, simplified signaling pathway for the multifaceted biological activity of this compound is presented below.

Figure 2: Putative signaling pathways affected by this compound.

Conclusion

This compound is a promising natural product with significant antifouling properties. Its discovery from Eucalyptus globulus highlights the potential of natural sources for the development of novel bioactive compounds. Further research is warranted to fully elucidate its mechanism of action and to explore its potential applications in pharmaceuticals and biotechnology. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing molecule.

References

The Biosynthesis of Phloroglucinols in Eucalyptus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Eucalyptus is a rich source of a diverse array of specialized metabolites, among which formylated phloroglucinol (B13840) compounds (FPCs) are of significant ecological and pharmaceutical interest. These compounds, central to the plant's defense mechanisms, exhibit a wide range of bioactive properties. This technical guide provides an in-depth overview of the current understanding of the phloroglucinol biosynthesis pathway in Eucalyptus. It consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the biosynthetic route and associated workflows to facilitate further research and development in this field.

Introduction

Phloroglucinols are a class of polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene ring structure. In Eucalyptus, these core structures are often elaborately decorated, most commonly through formylation and the attachment of terpene moieties, giving rise to a complex group of molecules known as formylated phloroglucinol compounds (FPCs).[1][2] These compounds play a crucial role in the chemical defense of Eucalyptus species against herbivores.[1][2] The biosynthetic origin of the phloroglucinol core is attributed to the acetate (B1210297) pathway.[3] This guide will delve into the proposed enzymatic steps, present quantitative data on FPC accumulation, and provide detailed experimental protocols relevant to the study of this important class of natural products.

The Proposed Biosynthetic Pathway of Phloroglucinols in Eucalyptus

The biosynthesis of the phloroglucinol core in Eucalyptus is believed to follow the polyketide pathway, which is analogous to fatty acid biosynthesis. The key steps are outlined below.

Formation of the Phloroglucinol Ring

The foundational step in phloroglucinol biosynthesis is the head-to-tail condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a Type III polyketide synthase (PKS) . While a specific phloroglucinol synthase has not yet been fully characterized in Eucalyptus, studies have identified gene fragments of at least five different Type III PKSs in Eucalyptus camaldulensis and Eucalyptus robusta, suggesting a family of these enzymes is involved in the production of various polyketide-derived secondary metabolites, including phloroglucinols.

The proposed mechanism involves the sequential decarboxylative condensation of two malonyl-CoA extender units to a starter malonyl-CoA unit, followed by an intramolecular C-C bond formation (Claisen condensation) to yield a cyclic intermediate. Subsequent tautomerization leads to the aromatic phloroglucinol ring.

Post-PKS Modifications

The basic phloroglucinol scaffold undergoes several modifications to generate the diverse array of FPCs found in Eucalyptus. These modifications include:

-

Acylation: The phloroglucinol ring can be acylated, often with isobutyryl, isovaleroyl, or other short-chain fatty acyl groups.

-

Formylation: One or more hydroxyl groups on the phloroglucinol ring can be formylated. The enzymes responsible for this step, likely formyltransferases, have not yet been identified in Eucalyptus.

-

Attachment of Terpene Moieties: A significant feature of many Eucalyptus phloroglucinols is their conjugation with monoterpenes or sesquiterpenes. The biogenesis of these adducts is proposed to occur via a Diels-Alder type cycloaddition between a terpene and an ortho-quinone methide intermediate derived from the phloroglucinol.

The following Graphviz diagram illustrates the proposed biosynthetic pathway.

Data Presentation: Quantitative Analysis of FPCs in Eucalyptus

The concentration of FPCs can vary significantly between different Eucalyptus species and among different tissues within the same plant. The following tables summarize the quantitative data on total FPC concentrations in various Eucalyptus species.

Table 1: Total Formylated Phloroglucinol Compound (FPC) Concentration in Various Eucalyptus Species and Tissues.

| Eucalyptus Species | Tissue | Total FPC Concentration (mg g⁻¹ DW) |

| E. camphora | Leaves | 65 |

| Flower Buds | 13 | |

| Flowers | 12 | |

| E. globulus | Leaves | 41 |

| E. yarraensis | Leaves | Traces Detected |

| Flower Buds | Traces Detected | |

| E. cladocalyx | Leaves | Not Detected |

| Corymbia ficifolia | Leaves | Not Detected |

Data are presented as mean values. DW = Dry Weight.

Experimental Protocols

Extraction and Quantification of Formylated Phloroglucinol Compounds (FPCs) by UHPLC-DAD-ESI-Q-TOF-MS/MS

This protocol is adapted from a validated method for the analysis of FPCs in Eucalyptus tissues.

4.1.1. Extraction Procedure

-

Weigh approximately 20 mg of fresh plant material (e.g., leaves, flower buds) into a 2 mL microcentrifuge tube.

-

Add 500 µL of extraction solvent (85% methanol, 0.1% formic acid in water).

-

Boil the samples for 5 minutes.

-

Immediately cool the samples on ice for 10-15 minutes.

-

Centrifuge at 15,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a new brown glass vial.

-

Store the extracts at -80°C until analysis.

-

For determination of dry weight, oven-dry the plant material pellet at 70°C for 24 hours.

-

Prior to LC-MS analysis, dilute the samples 5-fold in 0.1% formic acid in water and filter through a 0.45 µm membrane filter.

4.1.2. UHPLC-DAD-ESI-Q-TOF-MS/MS Analysis

-

UHPLC System: A system equipped with a suitable C18 column.

-

Mobile Phase:

-

Solvent A: 0.05% formic acid in water

-

Solvent B: 0.05% formic acid in acetonitrile

-

-

Gradient Elution:

-

Start with 50% Solvent B.

-

Linearly increase to 100% Solvent B over 20 minutes.

-

Hold at 100% Solvent B for 13 minutes.

-

Return to initial conditions and re-equilibrate for 10 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

DAD Detection: Monitor at 275 nm.

-

Mass Spectrometer: A Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative.

-

Data Analysis: Identify FPCs based on their retention time, UV absorbance at 275 nm, accurate mass (within < ± 2 ppm error), and characteristic fragmentation patterns. Quantify using a calibration curve of authentic standards where available.

The following workflow diagram illustrates the process of FPC analysis.

Future Directions

The biosynthesis of phloroglucinols in Eucalyptus is a promising area for future research. Key areas that require further investigation include:

-

Functional Characterization of Eucalyptus Type III PKSs: Cloning and expressing the full-length cDNAs of the identified PKS gene fragments will be crucial to determine their substrate specificities and kinetic parameters.

-

Identification of Tailoring Enzymes: The enzymes responsible for formylation, acylation, and the coupling of terpenes to the phloroglucinol core need to be identified and characterized.

-

Regulatory Mechanisms: Understanding how the expression of genes in the phloroglucinol biosynthetic pathway is regulated in response to developmental cues and environmental stresses will provide a more complete picture of their role in the plant.

-

Metabolic Engineering: With a complete understanding of the biosynthetic pathway, there is potential for the metabolic engineering of microorganisms or even Eucalyptus itself to produce high-value phloroglucinol derivatives for pharmaceutical applications.

Conclusion

The biosynthesis of phloroglucinols in Eucalyptus is a complex process that begins with the acetate pathway and involves a series of enzymatic modifications to generate a diverse array of bioactive compounds. While the general pathway has been proposed, significant research is still needed to fully elucidate the specific enzymes and regulatory networks involved. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of plant secondary metabolism and unlock the potential of Eucalyptus phloroglucinols for various applications.

References

- 1. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]

- 2. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Biosynthesis of Phloroglucinols in Eucalyptus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Eucalyptus is a rich source of a diverse array of specialized metabolites, among which formylated phloroglucinol (B13840) compounds (FPCs) are of significant ecological and pharmaceutical interest. These compounds, central to the plant's defense mechanisms, exhibit a wide range of bioactive properties. This technical guide provides an in-depth overview of the current understanding of the phloroglucinol biosynthesis pathway in Eucalyptus. It consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the biosynthetic route and associated workflows to facilitate further research and development in this field.

Introduction

Phloroglucinols are a class of polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene ring structure. In Eucalyptus, these core structures are often elaborately decorated, most commonly through formylation and the attachment of terpene moieties, giving rise to a complex group of molecules known as formylated phloroglucinol compounds (FPCs).[1][2] These compounds play a crucial role in the chemical defense of Eucalyptus species against herbivores.[1][2] The biosynthetic origin of the phloroglucinol core is attributed to the acetate (B1210297) pathway.[3] This guide will delve into the proposed enzymatic steps, present quantitative data on FPC accumulation, and provide detailed experimental protocols relevant to the study of this important class of natural products.

The Proposed Biosynthetic Pathway of Phloroglucinols in Eucalyptus

The biosynthesis of the phloroglucinol core in Eucalyptus is believed to follow the polyketide pathway, which is analogous to fatty acid biosynthesis. The key steps are outlined below.

Formation of the Phloroglucinol Ring

The foundational step in phloroglucinol biosynthesis is the head-to-tail condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a Type III polyketide synthase (PKS) . While a specific phloroglucinol synthase has not yet been fully characterized in Eucalyptus, studies have identified gene fragments of at least five different Type III PKSs in Eucalyptus camaldulensis and Eucalyptus robusta, suggesting a family of these enzymes is involved in the production of various polyketide-derived secondary metabolites, including phloroglucinols.

The proposed mechanism involves the sequential decarboxylative condensation of two malonyl-CoA extender units to a starter malonyl-CoA unit, followed by an intramolecular C-C bond formation (Claisen condensation) to yield a cyclic intermediate. Subsequent tautomerization leads to the aromatic phloroglucinol ring.

Post-PKS Modifications

The basic phloroglucinol scaffold undergoes several modifications to generate the diverse array of FPCs found in Eucalyptus. These modifications include:

-

Acylation: The phloroglucinol ring can be acylated, often with isobutyryl, isovaleroyl, or other short-chain fatty acyl groups.

-

Formylation: One or more hydroxyl groups on the phloroglucinol ring can be formylated. The enzymes responsible for this step, likely formyltransferases, have not yet been identified in Eucalyptus.

-

Attachment of Terpene Moieties: A significant feature of many Eucalyptus phloroglucinols is their conjugation with monoterpenes or sesquiterpenes. The biogenesis of these adducts is proposed to occur via a Diels-Alder type cycloaddition between a terpene and an ortho-quinone methide intermediate derived from the phloroglucinol.

The following Graphviz diagram illustrates the proposed biosynthetic pathway.

Data Presentation: Quantitative Analysis of FPCs in Eucalyptus

The concentration of FPCs can vary significantly between different Eucalyptus species and among different tissues within the same plant. The following tables summarize the quantitative data on total FPC concentrations in various Eucalyptus species.

Table 1: Total Formylated Phloroglucinol Compound (FPC) Concentration in Various Eucalyptus Species and Tissues.

| Eucalyptus Species | Tissue | Total FPC Concentration (mg g⁻¹ DW) |

| E. camphora | Leaves | 65 |

| Flower Buds | 13 | |

| Flowers | 12 | |

| E. globulus | Leaves | 41 |

| E. yarraensis | Leaves | Traces Detected |

| Flower Buds | Traces Detected | |

| E. cladocalyx | Leaves | Not Detected |

| Corymbia ficifolia | Leaves | Not Detected |

Data are presented as mean values. DW = Dry Weight.

Experimental Protocols

Extraction and Quantification of Formylated Phloroglucinol Compounds (FPCs) by UHPLC-DAD-ESI-Q-TOF-MS/MS

This protocol is adapted from a validated method for the analysis of FPCs in Eucalyptus tissues.

4.1.1. Extraction Procedure

-

Weigh approximately 20 mg of fresh plant material (e.g., leaves, flower buds) into a 2 mL microcentrifuge tube.

-

Add 500 µL of extraction solvent (85% methanol, 0.1% formic acid in water).

-

Boil the samples for 5 minutes.

-

Immediately cool the samples on ice for 10-15 minutes.

-

Centrifuge at 15,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a new brown glass vial.

-

Store the extracts at -80°C until analysis.

-

For determination of dry weight, oven-dry the plant material pellet at 70°C for 24 hours.

-

Prior to LC-MS analysis, dilute the samples 5-fold in 0.1% formic acid in water and filter through a 0.45 µm membrane filter.

4.1.2. UHPLC-DAD-ESI-Q-TOF-MS/MS Analysis

-

UHPLC System: A system equipped with a suitable C18 column.

-

Mobile Phase:

-

Solvent A: 0.05% formic acid in water

-

Solvent B: 0.05% formic acid in acetonitrile

-

-

Gradient Elution:

-

Start with 50% Solvent B.

-

Linearly increase to 100% Solvent B over 20 minutes.

-

Hold at 100% Solvent B for 13 minutes.

-

Return to initial conditions and re-equilibrate for 10 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

DAD Detection: Monitor at 275 nm.

-

Mass Spectrometer: A Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative.

-

Data Analysis: Identify FPCs based on their retention time, UV absorbance at 275 nm, accurate mass (within < ± 2 ppm error), and characteristic fragmentation patterns. Quantify using a calibration curve of authentic standards where available.

The following workflow diagram illustrates the process of FPC analysis.

Future Directions

The biosynthesis of phloroglucinols in Eucalyptus is a promising area for future research. Key areas that require further investigation include:

-

Functional Characterization of Eucalyptus Type III PKSs: Cloning and expressing the full-length cDNAs of the identified PKS gene fragments will be crucial to determine their substrate specificities and kinetic parameters.

-

Identification of Tailoring Enzymes: The enzymes responsible for formylation, acylation, and the coupling of terpenes to the phloroglucinol core need to be identified and characterized.

-

Regulatory Mechanisms: Understanding how the expression of genes in the phloroglucinol biosynthetic pathway is regulated in response to developmental cues and environmental stresses will provide a more complete picture of their role in the plant.

-

Metabolic Engineering: With a complete understanding of the biosynthetic pathway, there is potential for the metabolic engineering of microorganisms or even Eucalyptus itself to produce high-value phloroglucinol derivatives for pharmaceutical applications.

Conclusion

The biosynthesis of phloroglucinols in Eucalyptus is a complex process that begins with the acetate pathway and involves a series of enzymatic modifications to generate a diverse array of bioactive compounds. While the general pathway has been proposed, significant research is still needed to fully elucidate the specific enzymes and regulatory networks involved. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of plant secondary metabolism and unlock the potential of Eucalyptus phloroglucinols for various applications.

References

- 1. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]

- 2. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Biosynthesis of Phloroglucinols in Eucalyptus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Eucalyptus is a rich source of a diverse array of specialized metabolites, among which formylated phloroglucinol compounds (FPCs) are of significant ecological and pharmaceutical interest. These compounds, central to the plant's defense mechanisms, exhibit a wide range of bioactive properties. This technical guide provides an in-depth overview of the current understanding of the phloroglucinol biosynthesis pathway in Eucalyptus. It consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the biosynthetic route and associated workflows to facilitate further research and development in this field.

Introduction

Phloroglucinols are a class of polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene ring structure. In Eucalyptus, these core structures are often elaborately decorated, most commonly through formylation and the attachment of terpene moieties, giving rise to a complex group of molecules known as formylated phloroglucinol compounds (FPCs).[1][2] These compounds play a crucial role in the chemical defense of Eucalyptus species against herbivores.[1][2] The biosynthetic origin of the phloroglucinol core is attributed to the acetate pathway.[3] This guide will delve into the proposed enzymatic steps, present quantitative data on FPC accumulation, and provide detailed experimental protocols relevant to the study of this important class of natural products.

The Proposed Biosynthetic Pathway of Phloroglucinols in Eucalyptus

The biosynthesis of the phloroglucinol core in Eucalyptus is believed to follow the polyketide pathway, which is analogous to fatty acid biosynthesis. The key steps are outlined below.

Formation of the Phloroglucinol Ring

The foundational step in phloroglucinol biosynthesis is the head-to-tail condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a Type III polyketide synthase (PKS) . While a specific phloroglucinol synthase has not yet been fully characterized in Eucalyptus, studies have identified gene fragments of at least five different Type III PKSs in Eucalyptus camaldulensis and Eucalyptus robusta, suggesting a family of these enzymes is involved in the production of various polyketide-derived secondary metabolites, including phloroglucinols.

The proposed mechanism involves the sequential decarboxylative condensation of two malonyl-CoA extender units to a starter malonyl-CoA unit, followed by an intramolecular C-C bond formation (Claisen condensation) to yield a cyclic intermediate. Subsequent tautomerization leads to the aromatic phloroglucinol ring.

Post-PKS Modifications

The basic phloroglucinol scaffold undergoes several modifications to generate the diverse array of FPCs found in Eucalyptus. These modifications include:

-

Acylation: The phloroglucinol ring can be acylated, often with isobutyryl, isovaleroyl, or other short-chain fatty acyl groups.

-

Formylation: One or more hydroxyl groups on the phloroglucinol ring can be formylated. The enzymes responsible for this step, likely formyltransferases, have not yet been identified in Eucalyptus.

-

Attachment of Terpene Moieties: A significant feature of many Eucalyptus phloroglucinols is their conjugation with monoterpenes or sesquiterpenes. The biogenesis of these adducts is proposed to occur via a Diels-Alder type cycloaddition between a terpene and an ortho-quinone methide intermediate derived from the phloroglucinol.

The following Graphviz diagram illustrates the proposed biosynthetic pathway.

Data Presentation: Quantitative Analysis of FPCs in Eucalyptus

The concentration of FPCs can vary significantly between different Eucalyptus species and among different tissues within the same plant. The following tables summarize the quantitative data on total FPC concentrations in various Eucalyptus species.

Table 1: Total Formylated Phloroglucinol Compound (FPC) Concentration in Various Eucalyptus Species and Tissues.

| Eucalyptus Species | Tissue | Total FPC Concentration (mg g⁻¹ DW) |

| E. camphora | Leaves | 65 |

| Flower Buds | 13 | |

| Flowers | 12 | |

| E. globulus | Leaves | 41 |

| E. yarraensis | Leaves | Traces Detected |

| Flower Buds | Traces Detected | |

| E. cladocalyx | Leaves | Not Detected |

| Corymbia ficifolia | Leaves | Not Detected |

Data are presented as mean values. DW = Dry Weight.

Experimental Protocols

Extraction and Quantification of Formylated Phloroglucinol Compounds (FPCs) by UHPLC-DAD-ESI-Q-TOF-MS/MS

This protocol is adapted from a validated method for the analysis of FPCs in Eucalyptus tissues.

4.1.1. Extraction Procedure

-

Weigh approximately 20 mg of fresh plant material (e.g., leaves, flower buds) into a 2 mL microcentrifuge tube.

-

Add 500 µL of extraction solvent (85% methanol, 0.1% formic acid in water).

-

Boil the samples for 5 minutes.

-

Immediately cool the samples on ice for 10-15 minutes.

-

Centrifuge at 15,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a new brown glass vial.

-

Store the extracts at -80°C until analysis.

-

For determination of dry weight, oven-dry the plant material pellet at 70°C for 24 hours.

-

Prior to LC-MS analysis, dilute the samples 5-fold in 0.1% formic acid in water and filter through a 0.45 µm membrane filter.

4.1.2. UHPLC-DAD-ESI-Q-TOF-MS/MS Analysis

-

UHPLC System: A system equipped with a suitable C18 column.

-

Mobile Phase:

-

Solvent A: 0.05% formic acid in water

-

Solvent B: 0.05% formic acid in acetonitrile

-

-

Gradient Elution:

-

Start with 50% Solvent B.

-

Linearly increase to 100% Solvent B over 20 minutes.

-

Hold at 100% Solvent B for 13 minutes.

-

Return to initial conditions and re-equilibrate for 10 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

DAD Detection: Monitor at 275 nm.

-

Mass Spectrometer: A Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative.

-

Data Analysis: Identify FPCs based on their retention time, UV absorbance at 275 nm, accurate mass (within < ± 2 ppm error), and characteristic fragmentation patterns. Quantify using a calibration curve of authentic standards where available.

The following workflow diagram illustrates the process of FPC analysis.

Future Directions

The biosynthesis of phloroglucinols in Eucalyptus is a promising area for future research. Key areas that require further investigation include:

-

Functional Characterization of Eucalyptus Type III PKSs: Cloning and expressing the full-length cDNAs of the identified PKS gene fragments will be crucial to determine their substrate specificities and kinetic parameters.

-

Identification of Tailoring Enzymes: The enzymes responsible for formylation, acylation, and the coupling of terpenes to the phloroglucinol core need to be identified and characterized.

-

Regulatory Mechanisms: Understanding how the expression of genes in the phloroglucinol biosynthetic pathway is regulated in response to developmental cues and environmental stresses will provide a more complete picture of their role in the plant.

-

Metabolic Engineering: With a complete understanding of the biosynthetic pathway, there is potential for the metabolic engineering of microorganisms or even Eucalyptus itself to produce high-value phloroglucinol derivatives for pharmaceutical applications.

Conclusion

The biosynthesis of phloroglucinols in Eucalyptus is a complex process that begins with the acetate pathway and involves a series of enzymatic modifications to generate a diverse array of bioactive compounds. While the general pathway has been proposed, significant research is still needed to fully elucidate the specific enzymes and regulatory networks involved. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of plant secondary metabolism and unlock the potential of Eucalyptus phloroglucinols for various applications.

References

- 1. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]

- 2. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Macrocarpal K: A Phloroglucinol Derivative with Potential Pharmacological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol (B13840) derivative found in select species of the Eucalyptus genus. As a member of the macrocarpal family of compounds, which are characterized by a phloroglucinol core linked to a diterpene moiety, this compound is of significant interest to the scientific community for its potential therapeutic applications. While extensive research has been conducted on its analogues, such as Macrocarpal A, B, and C, specific pharmacological data on this compound remains limited. This technical guide aims to provide a comprehensive overview of the known and extrapolated pharmacological properties of this compound, drawing upon the wealth of data available for the broader macrocarpal class. This document details potential mechanisms of action, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation into this promising natural product.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C₂₈H₄₀O₆ and a molecular weight of 472.6 g/mol . A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₂₈H₄₀O₆ |

| Molecular Weight | 472.6 g/mol |

| General Class | Phloroglucinol Diterpene |

Pharmacological Properties

Based on the activities of structurally similar macrocarpals, this compound is predicted to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize the available data for the macrocarpal class of compounds, which provide a strong rationale for the investigation of this compound.

Antimicrobial Activity

Macrocarpals have demonstrated potent activity against a variety of pathogenic microorganisms, particularly Gram-positive bacteria and some fungi. The mode of action is believed to involve the disruption of microbial cell walls and membranes.[1]

Table 1: Antibacterial Activity of Related Macrocarpals

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Macrocarpal A | Staphylococcus aureus | 16 |

| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 |

| Macrocarpal B | Bacillus subtilis | 0.78 - 3.13 |

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |

Antifungal Activity

Detailed studies on Macrocarpal C have elucidated a multi-pronged antifungal mechanism against dermatophytes.[2] This involves increasing the permeability of the fungal cell membrane, inducing the production of intracellular reactive oxygen species (ROS), and promoting DNA fragmentation, ultimately leading to apoptosis.[2] Given its structural similarity, this compound may share this mechanism of action.

Table 2: Antifungal Activity of Macrocarpal C

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |

Potential Anticancer Activity

While direct evidence for this compound is not yet available, other natural product classes with structural similarities have shown cytotoxic effects against various cancer cell lines. The evaluation of this compound's anticancer potential is a promising area for future research. The potential mechanism could involve the modulation of key signaling pathways such as NF-κB and MAPK, which are often dysregulated in cancer.

Table 3: Cytotoxicity of a Phloroglucinol Derivative (Eckol) against Cancer Cell Lines

| Cell Line | IC₅₀ (µg/mL) |

| Human colon cancer (HCT116) | Data for related compounds suggest potential activity.[3] |

| Breast cancer (MCF-7) | Data for related compounds suggest potential activity.[4] |

Note: Data for a related phloroglucinol is provided for illustrative purposes due to the lack of specific data for macrocarpals in this context.

Potential Anti-inflammatory and Enzyme Inhibitory Activity

Certain macrocarpals have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. This suggests a potential role for this compound in metabolic diseases. Additionally, many natural polyphenolic compounds exhibit anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.

Table 4: DPP-4 Inhibitory Activity of Macrocarpals A, B, and C

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Macrocarpal A | 500 | ~30 | >500 |

| Macrocarpal B | 500 | ~30 | >500 |

| Macrocarpal C | 50 | ~90 | ~35 |

Experimental Protocols

To facilitate the investigation of this compound's pharmacological properties, detailed protocols for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth is observed.

Antifungal Mechanism of Action Assays

This assay utilizes a fluorescent dye, such as SYTOX Green, which can only enter cells with compromised plasma membranes.

-

Fungal Culture: Grow the fungal strain to the desired phase.

-

Treatment: Treat the fungal cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include positive (e.g., a known membrane-disrupting agent) and negative (untreated) controls.

-

Staining: Add SYTOX Green to the cell suspensions and incubate.

-

Measurement: Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Intracellular ROS can be detected using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Cell Loading: Incubate the fungal cells with DCFH-DA.

-

Treatment: Treat the cells with this compound at different concentrations and for various time points.

-

Measurement: Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Fixation and Permeabilization: Fix the treated fungal cells and permeabilize the cell walls.

-

Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to detect the incorporated fluorescent label, indicating DNA breaks.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC₅₀ value can be calculated from the dose-response curve.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay measures the inhibition of DPP-4 enzymatic activity.

-

Reaction Mixture: In a 96-well plate, combine the DPP-4 enzyme, assay buffer, and various concentrations of this compound.

-

Pre-incubation: Incubate the mixture at 37°C.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).

-

Fluorescence Measurement: Measure the increase in fluorescence over time, which corresponds to the enzymatic activity.

-

Calculation: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its pharmacological investigation.

References

- 1. This compound | 218290-59-6 | TIA29059 | Biosynth [biosynth.com]

- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

Macrocarpal K: A Phloroglucinol Derivative with Potential Pharmacological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol (B13840) derivative found in select species of the Eucalyptus genus. As a member of the macrocarpal family of compounds, which are characterized by a phloroglucinol core linked to a diterpene moiety, this compound is of significant interest to the scientific community for its potential therapeutic applications. While extensive research has been conducted on its analogues, such as Macrocarpal A, B, and C, specific pharmacological data on this compound remains limited. This technical guide aims to provide a comprehensive overview of the known and extrapolated pharmacological properties of this compound, drawing upon the wealth of data available for the broader macrocarpal class. This document details potential mechanisms of action, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation into this promising natural product.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C₂₈H₄₀O₆ and a molecular weight of 472.6 g/mol . A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₂₈H₄₀O₆ |

| Molecular Weight | 472.6 g/mol |

| General Class | Phloroglucinol Diterpene |

Pharmacological Properties

Based on the activities of structurally similar macrocarpals, this compound is predicted to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize the available data for the macrocarpal class of compounds, which provide a strong rationale for the investigation of this compound.

Antimicrobial Activity

Macrocarpals have demonstrated potent activity against a variety of pathogenic microorganisms, particularly Gram-positive bacteria and some fungi. The mode of action is believed to involve the disruption of microbial cell walls and membranes.[1]

Table 1: Antibacterial Activity of Related Macrocarpals

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Macrocarpal A | Staphylococcus aureus | 16 |

| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 |

| Macrocarpal B | Bacillus subtilis | 0.78 - 3.13 |

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |

Antifungal Activity

Detailed studies on Macrocarpal C have elucidated a multi-pronged antifungal mechanism against dermatophytes.[2] This involves increasing the permeability of the fungal cell membrane, inducing the production of intracellular reactive oxygen species (ROS), and promoting DNA fragmentation, ultimately leading to apoptosis.[2] Given its structural similarity, this compound may share this mechanism of action.

Table 2: Antifungal Activity of Macrocarpal C

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |

Potential Anticancer Activity

While direct evidence for this compound is not yet available, other natural product classes with structural similarities have shown cytotoxic effects against various cancer cell lines. The evaluation of this compound's anticancer potential is a promising area for future research. The potential mechanism could involve the modulation of key signaling pathways such as NF-κB and MAPK, which are often dysregulated in cancer.

Table 3: Cytotoxicity of a Phloroglucinol Derivative (Eckol) against Cancer Cell Lines

| Cell Line | IC₅₀ (µg/mL) |

| Human colon cancer (HCT116) | Data for related compounds suggest potential activity.[3] |

| Breast cancer (MCF-7) | Data for related compounds suggest potential activity.[4] |

Note: Data for a related phloroglucinol is provided for illustrative purposes due to the lack of specific data for macrocarpals in this context.

Potential Anti-inflammatory and Enzyme Inhibitory Activity

Certain macrocarpals have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. This suggests a potential role for this compound in metabolic diseases. Additionally, many natural polyphenolic compounds exhibit anti-inflammatory effects by modulating signaling pathways like NF-κB and MAPK.

Table 4: DPP-4 Inhibitory Activity of Macrocarpals A, B, and C

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Macrocarpal A | 500 | ~30 | >500 |

| Macrocarpal B | 500 | ~30 | >500 |

| Macrocarpal C | 50 | ~90 | ~35 |

Experimental Protocols

To facilitate the investigation of this compound's pharmacological properties, detailed protocols for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth is observed.

Antifungal Mechanism of Action Assays

This assay utilizes a fluorescent dye, such as SYTOX Green, which can only enter cells with compromised plasma membranes.

-

Fungal Culture: Grow the fungal strain to the desired phase.

-

Treatment: Treat the fungal cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include positive (e.g., a known membrane-disrupting agent) and negative (untreated) controls.

-

Staining: Add SYTOX Green to the cell suspensions and incubate.

-

Measurement: Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Intracellular ROS can be detected using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Cell Loading: Incubate the fungal cells with DCFH-DA.

-

Treatment: Treat the cells with this compound at different concentrations and for various time points.

-

Measurement: Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Fixation and Permeabilization: Fix the treated fungal cells and permeabilize the cell walls.

-